(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine)
Description
The compound (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is a highly substituted organophosphorus ligand characterized by a central 2-methylpropane-1,3-diyl backbone. This scaffold is functionalized with four bis(4-methoxyphenyl)phosphine groups, creating a sterically bulky and electron-rich structure. The para-methoxy substituents on the phenyl rings enhance electron-donating properties via resonance, making this ligand suitable for stabilizing electron-deficient metal centers in catalytic systems.
Properties
Molecular Formula |
C47H51O6P3 |
|---|---|
Molecular Weight |
804.8 g/mol |
IUPAC Name |
[3-bis(4-methoxyphenyl)phosphanyl-2-[bis(4-methoxyphenyl)phosphanylmethyl]-2-methylpropyl]-bis(4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C47H51O6P3/c1-47(32-54(41-20-8-35(48-2)9-21-41)42-22-10-36(49-3)11-23-42,33-55(43-24-12-37(50-4)13-25-43)44-26-14-38(51-5)15-27-44)34-56(45-28-16-39(52-6)17-29-45)46-30-18-40(53-7)19-31-46/h8-31H,32-34H2,1-7H3 |
InChI Key |
RRCZGCNMISMWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CP(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)(CP(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)CP(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) typically involves the reaction of 4-methoxyphenylphosphine with a suitable alkylating agent. The reaction conditions often require a base to deprotonate the phosphine, facilitating nucleophilic attack on the alkylating agent. Common solvents for this reaction include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is usually carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of such compounds may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in coordination complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Transition metal complexes, typically in solvents like acetonitrile or ethanol.
Major Products
Oxidation: Phosphine oxides.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is used as a ligand in the synthesis of coordination complexes. These complexes are studied for their catalytic properties in reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology and Medicine
While specific applications in biology and medicine are less common, organophosphorus compounds can be explored for their potential as enzyme inhibitors or in drug delivery systems due to their ability to form stable complexes with metal ions.
Industry
In industry, these compounds are used in catalysis for the production of fine chemicals and pharmaceuticals. Their ability to stabilize transition metal catalysts makes them valuable in various industrial processes.
Mechanism of Action
The mechanism by which (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) exerts its effects is primarily through coordination with metal centers. The phosphine groups donate electron pairs to the metal, forming stable complexes that can facilitate various catalytic reactions. The molecular targets are typically transition metals such as palladium, platinum, and rhodium.
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s structural complexity distinguishes it from simpler bis(4-methoxyphenyl)phosphine derivatives. For example:
Key Observations :
- Steric Effects : The target compound’s propane-1,3-diyl backbone and four phosphine groups create significantly higher steric bulk compared to simpler analogues like bis(4-methoxyphenyl)phosphine. This may improve selectivity in catalytic reactions by restricting substrate access to the metal center.
- Electronic Properties : The para-methoxy groups enhance electron donation to the phosphorus atom, lowering the Tolman Electronic Parameter (TEP) value compared to ligands with electron-withdrawing substituents. This strong donating capacity stabilizes high-oxidation-state metal complexes.
- Substituent Position : Ortho-substituted analogues (e.g., bis(2-methoxyphenyl)phosphine) exhibit reduced catalytic efficiency due to steric clashes, whereas para-substituted derivatives optimize electronic effects without steric interference .
Biological Activity
The compound (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) , with CAS number 1671080-01-5, is a phosphine ligand that has garnered interest in various biological and chemical applications. This article explores its biological activity, including its potential as an antitumor agent, its interactions with DNA, and its role in catalysis.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C28H36O4P2 |
| Molecular Weight | 485.54 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have indicated that phosphine ligands, including the compound , exhibit significant antitumor properties. For instance, research has demonstrated that complexes formed with this ligand can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, which has been linked to the ability of these compounds to interact with cellular signaling pathways.
Case Study: HepG2 Cell Line
A notable study investigated the effects of nickel(II) complexes of phosphine ligands on HepG2 human hepatoblastoma cells. The results showed a marked decrease in cell viability when treated with these complexes, suggesting a strong potential for therapeutic applications in liver cancer treatment .
Interaction with DNA
The ability of this compound to bind to DNA is another critical aspect of its biological activity. Studies have shown that phosphine ligands can intercalate into DNA strands or bind through groove interactions, leading to structural changes in the DNA that can inhibit replication and transcription.
Binding Affinity Studies
Research utilizing UV-Vis spectroscopy has revealed that the compound can effectively bind to calf thymus DNA (ctDNA). The binding affinity was measured using competitive studies with ethidium bromide (EB), revealing that the compound could displace EB from DNA, indicating a strong interaction between the ligand and DNA .
Antioxidant Activity
In addition to its antitumor properties, this compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer. The compound demonstrated significant radical scavenging activity in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The ligand's planar structure allows it to intercalate between base pairs of DNA, disrupting normal function.
- Reactive Oxygen Species (ROS) Generation : The interaction with cellular components may lead to increased ROS production, contributing to apoptosis in cancer cells.
- Enzyme Inhibition : Some studies suggest that phosphine ligands may inhibit specific enzymes involved in cancer cell proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
